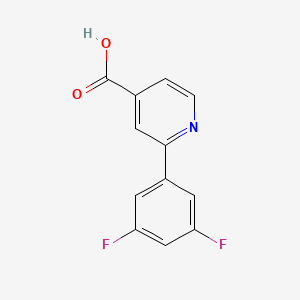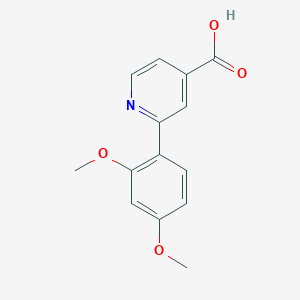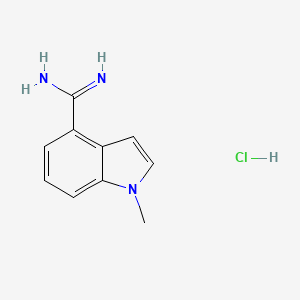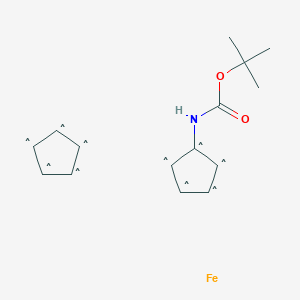![molecular formula C10H14BrNO B6361654 4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol CAS No. 144435-35-8](/img/structure/B6361654.png)
4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol” is a chemical compound that belongs to the class of bromophenols . Bromophenols are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . They can be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring with a bromine atom, a hydroxyl group, and a propan-2-ylaminomethyl group attached to it . The exact positions of these groups on the benzene ring would depend on the specific isomer of the compound.Wissenschaftliche Forschungsanwendungen
Transition Metal Complex Synthesis
4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol has been utilized in the synthesis of transition metal complexes. These complexes, involving metals like cobalt(II), copper(II), nickel(II), and zinc(II), have been characterized for their structural properties using various spectroscopic and analytical methods. The significance of these complexes lies in their moderate to significant antibacterial and antifungal activities, as demonstrated in various studies (Chohan & Shad, 2011).
Organic Synthesis
The compound is also involved in organic synthesis processes. For instance, it has been used to synthesize derivatives like 2-((2-Amino-4,5-dinitrophenylimino)methyl)-4-bromophenol, showcasing the compound's versatility in creating diverse organic molecules with potential applications in various fields (Sun Ducheng, 2012).
Chelate Polymer Synthesis
This compound plays a role in the synthesis of chelate polymers. These polymers, derived from reactions involving the compound and various elements, are characterized for their thermal, optical, electrochemical, and morphological properties, making them potential candidates for advanced technological applications (Kaya & Aydın, 2011).
Photodynamic Therapy in Cancer Treatment
In the field of cancer treatment, derivatives of this compound have been synthesized and characterized for their use in photodynamic therapy. Their properties as photosensitizers, including high singlet oxygen quantum yield, make them promising agents for cancer therapy applications (Pişkin, Canpolat & Öztürk, 2020).
Catalytic Activity Studies
The compound's derivatives have been studied for their catalytic activities. For example, certain derivatives have been synthesized to model the active sites of type 3 copper proteins, showing potential applications in understanding and mimicking biological catalytic processes (Merkel et al., 2005).
Antimicrobial Agent Synthesis
Research has explored the synthesis of substituted phenyl azetidines, where this compound derivatives have been evaluated for their antimicrobial activities, highlighting their potential in the development of new antimicrobial agents (Doraswamy & Ramana, 2013).
Eigenschaften
IUPAC Name |
4-bromo-2-[(propan-2-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-7(2)12-6-8-5-9(11)3-4-10(8)13/h3-5,7,12-13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMQLWCCAHFKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=CC(=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95%](/img/structure/B6361586.png)


amine](/img/structure/B6361600.png)
![2-[3-(3-Nitro-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6361606.png)
![1-[2-(1,3-Dioxolan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6361619.png)
![3-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B6361620.png)
![4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B6361628.png)
![3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361630.png)
![4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361646.png)

![4-Bromo-2-[(propylamino)methyl]phenol](/img/structure/B6361675.png)